molecular formula C15H19Cl2N3O B13747569 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride CAS No. 102585-45-5

2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride

Katalognummer: B13747569
CAS-Nummer: 102585-45-5
Molekulargewicht: 328.2 g/mol
InChI-Schlüssel: VBAWJVRHKOUXNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is a synthetic compound featuring a 7-chloro-4-quinoline core linked to a sec-butylacetamide group via an amino bridge. The monohydrochloride salt form enhances its aqueous solubility, a common strategy in pharmaceutical development to improve bioavailability.

Eigenschaften

CAS-Nummer

102585-45-5

Molekularformel

C15H19Cl2N3O

Molekulargewicht

328.2 g/mol

IUPAC-Name

[2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride

InChI

InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H

InChI-Schlüssel

VBAWJVRHKOUXNZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.

    Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amination: The chlorinated quinoline is reacted with an amine, such as sec-butylamine, to form the desired amine derivative.

    Acetylation: The amine derivative is acetylated using acetic anhydride or acetyl chloride to form the final compound.

    Hydrochloride Formation: The compound is then converted to its monohydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Analyse Chemischer Reaktionen

Key Reaction Steps

  • Formation of 4-Amino-7-chloroquinoline

    • Starting Material : 4,7-dichloroquinoline.

    • Reaction : Substitution of the 4-chloro group with an amine. While direct substitution details for this compound are not explicitly provided in the sources, analogous syntheses (e.g., in ) involve reacting dichloroquinolines with amines under basic conditions (e.g., ethanol reflux).

  • Amide Bond Formation

    • Reagents : Sec-butyl acetamide or its acyl chloride derivative.

    • Mechanism : The amine group of 4-amino-7-chloroquinoline reacts with an acylating agent (e.g., sec-butyl chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the amide bond.

  • Salt Formation

    • Reagent : Hydrochloric acid (HCl).

    • Process : The neutral amide is treated with HCl to produce the monohydrochloride salt.

Nucleophilic Substitution

  • Position 4 Chlorine Replacement : The 4-chloro group in dichloroquinolines is displaced by amines under basic conditions. This step likely involves a nucleophilic aromatic substitution, facilitated by the electron-deficient quinoline ring.

Amide Bond Formation

  • Mechanism : The amine reacts with an acyl chloride (or analogous electrophilic species) via a nucleophilic acyl substitution. The reaction typically proceeds under mild conditions (e.g., room temperature) with a base to neutralize the generated acid.

Salt Formation

  • Protonation : The amide’s lone pair on the nitrogen can act as a base, accepting a proton from HCl to form the monohydrochloride salt.

Mass Spectrometry (MS)

  • Fragmentation Pathways : For related quinoline-amino compounds (e.g., ), MS data reveal cleavage of the amide bond and loss of CO or CH₃ groups. For example:

    • Route 1 : Loss of CH₃ (16 Da) and CO (28 Da), yielding fragments at m/z 281 and m/z 253-254.

    • Route 2 : Formation of acyl ions (m/z 43) via dissociative protonation.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+292.12166.6
[M+Na]+314.10179.0
[M-H]-290.11169.6
[M+K]+330.08171.5
Data sourced from PubChemLite .

Key Research Findings

  • Antimalarial Activity : While not directly studied for this compound, related quinoline derivatives (e.g., ) exhibit activity against Plasmodium falciparum, suggesting potential biological relevance.

  • Copper(II) Coordination : Some quinoline-amino compounds form complexes with Cu(II), enhancing their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been studied for its potential use in treating various diseases, particularly due to its biological activity linked to the quinoline structure.

Antimalarial Activity

Quinoline derivatives, including 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride, have been primarily investigated for their antimalarial properties. Research indicates that compounds with similar structures can inhibit the growth of Plasmodium species, the causative agents of malaria.

Case Study : A study demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum in vitro, suggesting that modifications to the quinoline structure could enhance efficacy against malaria .

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. Its mechanism may involve interference with viral replication processes or modulation of host immune responses.

Research Findings : A recent investigation revealed that quinoline-based compounds could inhibit the replication of various viruses, including those responsible for respiratory infections. This highlights the potential for further research into the antiviral capabilities of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride .

Anticancer Activity

The anticancer potential of quinoline derivatives has gained attention due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : In vitro studies showed that certain analogs of this compound could effectively reduce cell viability in various cancer cell lines by triggering apoptotic pathways . This suggests a promising avenue for developing novel anticancer agents.

Toxicological Considerations

Understanding the safety profile of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is crucial for its application in therapeutics.

Toxicity Studies

Acute toxicity tests have indicated an LD50 value (lethal dose for 50% of subjects) of approximately 178 mg/kg in rodent models . Such data are vital for assessing the risk associated with therapeutic use and guiding dosage formulations.

Wirkmechanismus

The mechanism of action of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: 4-Aminoquinoline Derivatives

Chloroquine Phosphate
  • Structure: Contains a 4-aminoquinoline scaffold with a diethylamino-pentyl side chain.
  • Structural modifications in the target compound may address resistance mechanisms .
Amodiaquine
  • Structure: Similar 4-aminoquinoline core but with a Mannich base side chain (4-hydroxy-3-methylbenzyl group).
  • Comparison : The sec-butylacetamide group in the target compound may confer improved metabolic stability compared to amodiaquine’s hydroxyl-containing side chain, which is prone to oxidative degradation.

Hydrochloride Salts: Physicochemical Properties

Procaine Hydrochloride ()
  • Structure: 2-(Diethylamino)ethyl p-aminobenzoate monohydrochloride.
  • Solubility: 1 part in water; higher than many non-salt forms but lower than chloroquine phosphate.
  • Contrast: The target compound’s quinoline core and larger molecular weight may reduce solubility compared to procaine’s compact benzoate ester structure.
Clonidine Hydrochloride ()
  • Structure : Imidazoline derivative with a dichlorophenyl group.
  • Hazards : Classified as hazardous under OSHA standards, highlighting the importance of salt forms in mitigating toxicity. The target compound’s safety profile remains uncharacterized but warrants caution due to structural complexity.

Functional Analogues: Sec-Butylamine Derivatives ()

  • sec-Butylamine : A simple amine used in pesticide formulations.
  • Relevance : The sec-butyl group in the target compound’s acetamide side chain may enhance lipophilicity, improving membrane permeability compared to polar side chains in procaine or clonidine.

Data Table: Comparative Overview

Compound Name Molecular Weight (g/mol) Solubility (Water) Therapeutic Class Key Structural Features
Target Compound [Data Needed] [Data Needed] Hypothetical: Antimicrobial 7-Chloro-quinoline, sec-butylacetamide
Chloroquine Phosphate 515.87 Freely soluble Antimalarial 4-Aminoquinoline, diethylamino side chain
Procaine Hydrochloride () 272.77 1 part in water Local Anesthetic Benzoate ester, diethylamino ethyl group
Clonidine Hydrochloride () 266.56 Soluble Antihypertensive Imidazoline, dichlorophenyl group

Research Findings and Hypotheses

  • Antimalarial Potential: The 7-chloro-quinoline moiety suggests activity against Plasmodium species, but the acetamide side chain may reduce heme-binding efficiency compared to chloroquine’s flexible alkylamino chain.
  • Solubility vs. Bioavailability : The hydrochloride salt likely improves water solubility, but the bulky sec-butyl group could limit absorption compared to smaller analogues like procaine.
  • Safety Considerations : Structural similarities to clonidine (hazardous) and chloroquine (cardiotoxic risks) imply that thorough toxicity profiling is essential for the target compound.

Biologische Aktivität

2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is a synthetic compound belonging to the class of 4-aminoquinolines, which have been studied for their potential antimalarial and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C15H19ClN3O·HCl
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 102585-45-5
  • Solubility : Soluble in water, with a melting point range of 238-241 °C .

The biological activity of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is primarily attributed to its ability to interfere with the heme detoxification pathway in Plasmodium species, the causative agents of malaria. The compound acts by inhibiting the polymerization of heme into hemozoin, leading to toxic accumulation within the parasite.

Antimalarial Activity

Research has demonstrated that various derivatives of 4-aminoquinolines exhibit significant antimalarial properties. A study highlighted that modifications at the 7-position of the quinoline ring can enhance potency against drug-resistant strains of Plasmodium falciparum. The presence of electron-withdrawing groups, such as chlorine, has been shown to be beneficial for maintaining high levels of activity against resistant strains .

Table 1: Antimalarial Activity Data

CompoundStrainEC50 (nM)Selectivity Index
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamideK1 (resistant)<50>100
Other 4-aminoquinoline derivatives3D7 (sensitive)<50>100
Biaryl-containing analogsK1<50>200

Cytotoxicity Studies

In addition to its antimalarial properties, the cytotoxic effects of this compound have been evaluated in various mammalian cell lines. The HepG2 cell line showed moderate sensitivity with an EC50 ranging from 3 to 15 μM. Notably, compounds exhibiting high antimalarial activity also demonstrated reasonable selectivity against mammalian cells, indicating a favorable therapeutic index .

Table 2: Cytotoxicity Data

Cell LineEC50 (μM)Remarks
HepG23 - 15Moderate sensitivity
HEK293>5Less sensitive
Raji>5Less sensitive
BJ>5Less sensitive

Case Studies

A systematic evaluation of various substituted aminoquinolines revealed that compounds with shorter alkyl side chains exhibited enhanced potency against both chloroquine-sensitive and resistant strains. The study emphasized that maintaining a balance between hydrophobicity and electronic properties is crucial for achieving optimal biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride?

  • Methodological Answer : Synthesis typically involves coupling a chlorinated quinoline derivative (e.g., 7-chloro-4-aminoquinoline) with a sec-butyl-substituted acetamide precursor. A common approach is to react the amine group of the quinoline with an activated acyl chloride intermediate (e.g., 2-chloroacetyl chloride) under anhydrous conditions, followed by purification via recrystallization or column chromatography. For analogs, similar protocols have used dichloromethane or tetrahydrofuran as solvents and triethylamine as a base to facilitate the reaction . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a non-polar solvent.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm proton environments and carbon backbone, focusing on the quinoline aromatic signals (δ 7.5–8.5 ppm) and sec-butyl methyl/methylene groups (δ 0.8–1.6 ppm) .
  • Mass Spectrometry (ESI or HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine atoms.
  • HPLC-UV : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., via combustion analysis) .

Q. What strategies are used to determine solubility and formulation compatibility?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry or UV-Vis spectroscopy.
  • Formulation Stability : Use dynamic light scattering (DLS) to monitor particle size in aqueous buffers over 24–72 hours. Additives like cyclodextrins or surfactants (e.g., Tween-80) may improve solubility .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose solid and solution phases to UV light (e.g., 254 nm) and track degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–48 hours; quantify intact compound using LC-MS. Reference NIST guidelines for standardized stability protocols .

Q. What experimental designs are suitable for elucidating its mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.
  • Cellular Assays : Measure dose-dependent effects on viability (MTT assay) and apoptosis (Annexin V/PI staining).
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics with putative targets (e.g., enzymes or receptors).
  • Transcriptomics/Proteomics : Pair RNA-seq or SILAC-based proteomics with compound treatment to identify dysregulated pathways .

Q. How should contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for differences in dosing, model systems (e.g., cell lines vs. primary cells), or metabolic factors (e.g., hepatic clearance in vivo).
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.
  • Orthogonal Assays : Validate findings using CRISPR knockouts or siRNA silencing of proposed targets. For example, if in vitro data suggests anti-inflammatory activity but in vivo results are inconsistent, assess cytokine levels in knockout mice .

Data Contradiction Analysis Framework

Scenario Potential Causes Resolution Strategies References
In vitro activity ≠ in vivoPoor bioavailability, metabolite interferencePK/PD modeling, metabolite identification via LC-MS
Conflicting IC50 valuesAssay variability (e.g., endpoint detection)Standardize protocols (e.g., ATP-based viability)
Target selectivity disputesOff-target bindingCompetitive binding assays with recombinant proteins

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.